3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H6ClFO3S |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)6(10)7(4)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
QPISZJKBBHHYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of Pre-Substituted Aromatic Precursors
A common method for synthesizing polysubstituted sulfonyl chlorides involves direct chlorosulfonation of aromatic precursors with pre-installed substituents. For example:
- Starting material : 3-Fluoro-2-methoxy-6-methylbenzene (methoxy as a hydroxy-protecting group).
- Reaction : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonyl chloride group at the para position relative to the methoxy group.
- Deprotection : Subsequent demethylation using BBr₃ or HBr/AcOH converts the methoxy group to hydroxy.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Chlorosulfonation yield | 65–75% | |
| Demethylation yield | 85–90% |
Oxidative Chlorination of Sulfonic Acids
Sulfonic acids can be converted to sulfonyl chlorides via oxidative chlorination :
- Step 1 : Sulfonation of 3-fluoro-2-hydroxy-6-methylbenzene using fuming H₂SO₄ to form 3-fluoro-2-hydroxy-6-methylbenzenesulfonic acid.
- Step 2 : Reaction with PCl₅ or SOCl₂ under reflux to yield the sulfonyl chloride.
Radical Sulfonylation via Electrochemical Methods
Recent advances in electroreductive sulfonylation (e.g., using FSO₂Cl as a radical precursor) offer a modular approach:
- Substrate : 3-Fluoro-2-hydroxy-6-methylstyrene.
- Conditions :
- FSO₂- radical generation via cathodic reduction.
- Radical addition to styrene, followed by O₂ trapping and reduction to hydroperoxide.
- Borate-mediated reduction to sulfonyl chloride.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chlorosulfonation | High regioselectivity | Requires protecting groups | 65–75% |
| Oxidative chlorination | Scalable for industry | Harsh conditions (PCl₅/SOCl₂) | 70–82% |
| Electrochemical | Mild, redox-neutral conditions | Complex setup | 50–65% |
Critical Reaction Parameters
- Temperature : Chlorosulfonation requires strict control (0–5°C) to avoid polysubstitution.
- Solvent : Anhydrous conditions (e.g., PhCF₃) prevent hydrolysis of sulfonyl chloride.
- Catalysts : Et₃SiH enhances radical chain propagation in electrochemical methods.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents . These reactions typically occur under mild conditions, making the compound versatile for various applications.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Comparison :
- Structural Differences : Trifluoromethanesulfonyl chloride lacks an aromatic ring and instead features a trifluoromethyl group directly attached to the sulfonyl chloride. This results in significantly lower molecular weight (168.52 vs. 224.64 g/mol) and higher volatility (boiling point <30°C) compared to the target compound .
- Reactivity: The trifluoromethyl group enhances electrophilicity, making CF₃SO₂Cl more reactive in nucleophilic substitutions.
2-Hydroxy-6-methoxybenzene-1-sulfonyl Fluoride
Molecular Formula : C₇H₅FO₄S (estimated); Molecular Weight : ~216.18 g/mol (calculated)
Key Features :
- Substitutions: Methoxy (–OCH₃) at position 6, hydroxyl (–OH) at position 2, and sulfonyl fluoride (–SO₂F) at position 1.
Comparison :
- Halogen Differences : The sulfonyl fluoride (–SO₂F) group is less reactive than sulfonyl chloride (–SO₂Cl) in nucleophilic substitutions, as fluoride is a poorer leaving group .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Example Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Key Use: Herbicidal activity via acetolactate synthase inhibition.
Comparison :
- Structural Divergence: Sulfonylureas incorporate a triazine ring linked to a sulfonyl group, unlike the monosubstituted aromatic system of the target compound.
- Functional Relevance : While sulfonyl chlorides are precursors to sulfonylureas, the target compound’s substituents (fluoro, hydroxy, methyl) may confer unique regioselectivity in synthetic pathways .
Data Tables
Table 1: Basic Properties of Compared Compounds
Table 2: Substituent Effects on Reactivity
Research Findings and Implications
- Acidity: The hydroxyl group in the target compound may exhibit acidity (pKa ~8–10), comparable to phenolic –OH groups, enabling deprotonation under basic conditions .
- Synthetic Utility : The fluorine atom’s electronegativity could direct electrophilic substitution reactions ortho/para to itself, aiding regioselective derivatization.
- Safety Considerations : Similar sulfonyl chlorides (e.g., CF₃SO₂Cl) require handling in inert atmospheres due to moisture sensitivity and corrosivity .
Biological Activity
3-Fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonyl chloride functional group attached to a fluorinated aromatic ring. The presence of the fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets. The synthesis typically involves the chlorination of the corresponding sulfonic acid with thionyl chloride or oxalyl chloride, followed by fluorination using reagents such as Selectfluor or other fluorinating agents.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
1. Antimicrobial Activity:
- Mechanism: The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function.
- Case Study: In vitro studies have shown that derivatives of sulfonyl chlorides can inhibit the growth of Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentration (MIC) values depending on the specific structure of the derivative.
2. Anti-inflammatory Properties:
- Mechanism: The compound's hydroxyl group may play a role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Research Findings: A study demonstrated that similar sulfonyl derivatives reduced inflammation in animal models, suggesting a therapeutic potential for conditions like arthritis.
3. Anticancer Activity:
- Mechanism: Sulfonyl chlorides can act as electrophiles, forming covalent bonds with nucleophilic sites on proteins involved in cancer cell proliferation.
- Case Study: Research indicated that certain sulfonyl chloride derivatives exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 50 µM.
Table 1: Antimicrobial Activity of Sulfonyl Chloride Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 32 |
| B | Escherichia coli | 64 |
| C | Pseudomonas aeruginosa | 128 |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 25 |
| B | PC-3 (Prostate) | 15 |
| C | HeLa (Cervical) | 30 |
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of sulfonyl chlorides. For instance:
- Fluorine Substitution: The introduction of fluorine has been shown to increase potency against certain cancer cell lines due to improved binding affinity to target proteins.
- Hydroxyl Group Role: The hydroxyl group is crucial for maintaining solubility and facilitating interactions with biological macromolecules.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-2-hydroxy-6-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of substituted phenol derivatives followed by chlorination. Key parameters include:
- Temperature control : Chlorination with SOCl2 at 0–5°C minimizes side reactions like hydroxyl group oxidation .
- Catalysts : Lewis acids (e.g., AlCl3) improve regioselectivity during sulfonation .
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves impurities from methyl or fluoro substituent side-products .
- Data Analysis : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Typical yields range from 45–65% depending on substituent steric effects .
Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from positional isomers?
- Methodology :
- <sup>19</sup>F NMR : The fluorine chemical shift (δ) at ~-110 ppm (vs. CFCl3) distinguishes the 3-fluoro position from 4- or 5-fluoro isomers, which exhibit upfield shifts due to differing electronic environments .
- FTIR : A sulfonyl chloride (S=O) stretch at 1360–1390 cm<sup>−1</sup> and hydroxyl (O–H) stretch at 3200–3400 cm<sup>−1</sup> confirm functional groups. Absence of a carbonyl peak rules out acyl chloride byproducts .
- Validation : Compare spectra with PubChem or DSSTox reference data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the sulfonyl chloride group toward amines under varying pH conditions?
- Experimental Design :
- pH titration : React the compound with primary amines (e.g., aniline) across pH 4–10. Monitor sulfonamide formation via LC-MS.
- Kinetic analysis : At pH < 7, protonation of the hydroxyl group reduces electron withdrawal, slowing nucleophilic substitution. At pH > 8, deprotonation enhances reactivity but risks hydrolysis of the sulfonyl chloride .
- Data Interpretation : Contradictions arise from competing hydrolysis pathways. Use <sup>35</sup>Cl NMR to track chloride release and quantify hydrolysis vs. substitution .
Q. How does the methyl group at the 6-position influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Mechanistic Insight : The methyl group acts as an electron-donating substituent, directing EAS to the para position relative to itself. However, the adjacent sulfonyl chloride (electron-withdrawing) competes, creating a meta-directing effect.
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. Results show dominant methyl-directed para substitution, confirmed experimentally by nitration studies (HNO3/H2SO4) yielding 4-nitro derivatives .
Q. What methods evaluate the compound’s potential as a protein-binding probe in enzymology studies?
- Biochemical Approaches :
- Activity-based protein profiling (ABPP) : Incubate the compound with serine hydrolases or proteases. Detect covalent adducts via SDS-PAGE with fluorescent tags .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes. The fluoro group’s electronegativity enhances hydrogen-bonding interactions with active-site residues .
- Controls : Use a non-reactive analog (e.g., methyl ester) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
